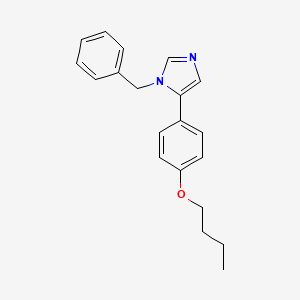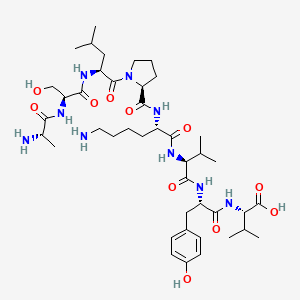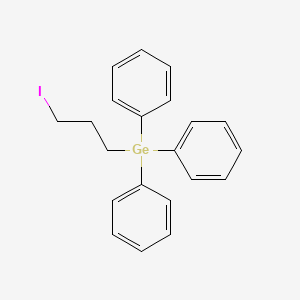
1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole is a heterocyclic aromatic compound that features an imidazole ring substituted with a benzyl group and a butoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Substitution Reactions: The benzyl and butoxyphenyl groups are introduced through substitution reactions. For instance, benzylation can be achieved using benzyl chloride in the presence of a base, while the butoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-butoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole ring.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-5-(4-methoxyphenyl)-1H-imidazole: Similar structure but with a methoxy group instead of a butoxy group.
1-Benzyl-5-(4-ethoxyphenyl)-1H-imidazole: Similar structure but with an ethoxy group instead of a butoxy group.
1-Benzyl-5-(4-propoxyphenyl)-1H-imidazole: Similar structure but with a propoxy group instead of a butoxy group.
Uniqueness
1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The butoxy group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.
Eigenschaften
CAS-Nummer |
654653-18-6 |
|---|---|
Molekularformel |
C20H22N2O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-benzyl-5-(4-butoxyphenyl)imidazole |
InChI |
InChI=1S/C20H22N2O/c1-2-3-13-23-19-11-9-18(10-12-19)20-14-21-16-22(20)15-17-7-5-4-6-8-17/h4-12,14,16H,2-3,13,15H2,1H3 |
InChI-Schlüssel |
KNPYTHPIKAVAMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C2=CN=CN2CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 4-[3-(trifluoromethyl)nonyl]-](/img/structure/B12523917.png)
![4,5-Bis[5-methyl-2-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12523918.png)
![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)

![1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide](/img/structure/B12523937.png)
![3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12523938.png)
![methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12523950.png)



![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)
![2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12523972.png)

